Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate
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Overview
Description
Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The difluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,4-difluorobenzoyl chloride reacts with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then acetylated using acetic anhydride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[1-[2-(3,4-dichlorophenyl)acetyl]piperidin-3-yl]acetate
- Propan-2-yl 2-[1-[2-(3,4-dimethylphenyl)acetyl]piperidin-3-yl]acetate
Uniqueness
Propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
propan-2-yl 2-[1-[2-(3,4-difluorophenyl)acetyl]piperidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-12(2)24-18(23)10-14-4-3-7-21(11-14)17(22)9-13-5-6-15(19)16(20)8-13/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEMOJNCPDQCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1CCCN(C1)C(=O)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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